S-(N-Methylcarbamoyl)glutathione-d3
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Overview
Description
S-(N-Methylcarbamoyl)glutathione-d3 is a deuterium-labeled derivative of S-(N-Methylcarbamoyl)glutathione. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to study pharmacokinetics and metabolic profiles . This compound is primarily used as a tracer in drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for S-(N-Methylcarbamoyl)glutathione-d3 are not well-documented. Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling and purification processes. The production scale may vary depending on the demand for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
S-(N-Methylcarbamoyl)glutathione-d3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glutathione derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
S-(N-Methylcarbamoyl)glutathione-d3 has several scientific research applications, including:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of glutathione derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of drugs.
Industry: Applied in quality control and method validation for the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its role as a tracer in scientific studies. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
S-(N-Methylcarbamoyl)glutathione: The non-deuterated parent compound.
Deuterium-labeled glutathione derivatives: Other glutathione derivatives labeled with deuterium for similar research purposes
Uniqueness
S-(N-Methylcarbamoyl)glutathione-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the compound’s behavior, making it a valuable tool for researchers studying drug metabolism and distribution .
Properties
Molecular Formula |
C12H20N4O7S |
---|---|
Molecular Weight |
367.40 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3 |
InChI Key |
ROWIKVIWEBGFSY-LLYRNZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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